molecular formula C5H5NO3 B1265391 Furan, 2-methyl-5-nitro- CAS No. 823-74-5

Furan, 2-methyl-5-nitro-

Cat. No. B1265391
CAS RN: 823-74-5
M. Wt: 127.1 g/mol
InChI Key: VOBFYAXUVBEUGM-UHFFFAOYSA-N
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Description

“Furan, 2-methyl-” is a furan derivative with the molecular formula C5H6O . It is also known by other names such as α-Methylfuran, Silvan, Sylvan, 2-Methylfuran, 5-Methylfuran, Methylfuran, UN 2301, and 2-Methylfurane .


Synthesis Analysis

The synthesis of furan derivatives has been studied extensively. For instance, a paper titled “Synthesis of Furan Derivatives. XIX. 2-Methyl-3-(5-nitro-2-furyl)acrylamides” discusses the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “Furan, 2-methyl-” has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Furan and its derivatives have been explored for their reactivity and potential applications in the synthesis of new fuels and polymer precursors . They have also been studied for their role in the degradation of transformer paper insulation .


Physical And Chemical Properties Analysis

“Furan, 2-methyl-” has a molecular weight of 82.1005 . Further physical and chemical properties can be analyzed using spectroscopic techniques .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including 2-Methyl-5-nitrofuran, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . These compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them effective in combating bacterial strain-caused infections .

Antimicrobial Drugs

The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds. Furan-containing compounds, such as 2-Methyl-5-nitrofuran, have been employed as medicines in a number of distinct disease areas .

Synthesis of Biologically Active Substances

Carbonyl-containing nitrofurans, prominent representatives of the class, were used in the synthesis of biologically active substances . The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans .

Anti-Ulcer Activity

Furan has a variety of therapeutic advantages, including anti-ulcer activity . This suggests that 2-Methyl-5-nitrofuran may also have potential applications in the treatment of ulcers.

Diuretic Activity

Furan derivatives have been found to have diuretic effects . This indicates that 2-Methyl-5-nitrofuran could potentially be used in the development of diuretic drugs.

Anti-Inflammatory, Analgesic, and Antidepressant Activity

Furan has been found to have anti-inflammatory, analgesic, and antidepressant effects . This suggests that 2-Methyl-5-nitrofuran may also have potential applications in these areas.

Future Directions

The future of furan and its derivatives lies in their potential to replace traditional resources such as crude oil with biomass . This switch would require the replacement of petroleum refineries with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

properties

IUPAC Name

2-methyl-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBFYAXUVBEUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231673
Record name Furan, 2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrofuran

CAS RN

823-74-5
Record name 2-Methyl-5-nitrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FURAN, 2-METHYL-5-NITRO-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6453
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Record name Furan, 2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitrofuran
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SNN3XQ8XZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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